molecular formula C11H11N5OS B2991802 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415553-70-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2991802
CAS No.: 2415553-70-5
M. Wt: 261.3
InChI Key: LMZKYFBFPLONMW-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclopentapyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Formation of the Cyclopentapyridazine Ring: The cyclopentapyridazine ring can be constructed by a series of cyclization reactions involving suitable precursors.

    Coupling of the Two Rings: The thiadiazole and cyclopentapyridazine rings are then coupled together using a suitable coupling reagent under specific reaction conditions.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole or cyclopentapyridazine rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: A compound with a similar thiadiazole ring but different substituents.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Another thiadiazole derivative with a nitrobenzamide group.

    Thiadiazole Derivatives: Various thiadiazole derivatives with different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-6-13-16-11(18-6)12-10(17)9-5-7-3-2-4-8(7)14-15-9/h5H,2-4H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKYFBFPLONMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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